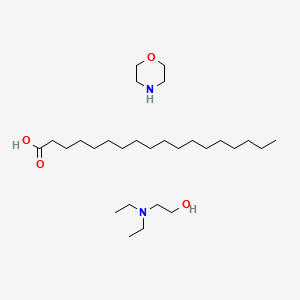

2-(Diethylamino)ethanol;morpholine;octadecanoic acid

Description

Properties

CAS No. |

70750-10-6 |

|---|---|

Molecular Formula |

C28H60N2O4 |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

2-(diethylamino)ethanol;morpholine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H15NO.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3;5H,1-4H2 |

InChI Key |

BUIGCFWRKZJBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO.C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst . Octadecanoic acid is usually derived from natural fats and oils through hydrolysis or saponification .

Industrial Production Methods

Industrial production of 2-(Diethylamino)ethanol involves large-scale chemical reactors where diethylamine and ethylene oxide are reacted under high pressure and temperature . Morpholine production in industrial settings often uses continuous flow reactors to ensure consistent quality and yield . Octadecanoic acid is produced in large quantities through the hydrolysis of triglycerides in fats and oils, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form corresponding aldehydes or ketones.

Reduction: Morpholine can be reduced to form secondary amines.

Substitution: Octadecanoic acid can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used for morpholine.

Substitution: Acid chlorides and alcohols are commonly used in substitution reactions involving octadecanoic acid.

Major Products

2-(Diethylamino)ethanol: Quaternary ammonium salts.

Morpholine: Secondary amines.

Octadecanoic acid: Esters and amides.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The combination of 2-(diethylamino)ethanol and morpholine is significant in drug design due to their ability to enhance solubility and bioavailability of pharmaceutical compounds. For instance, morpholine derivatives are often used as intermediates in synthesizing various therapeutic agents.

Case Study: Antineoplastic Agents

Morpholine derivatives have been studied for their role in enhancing the efficacy of antineoplastic agents like 5-fluorouracil. The substitution of certain groups can modify the metabolic pathways of these drugs, leading to improved therapeutic outcomes .

2. Central Nervous System Effects

Research indicates that 2-(diethylamino)ethanol can influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Its rapid absorption and distribution in the body allow it to exert effects on the central nervous system effectively .

Industrial Applications

1. Coatings and Paints

The compound is utilized in the formulation of paints and coatings due to its properties as a surfactant and emulsifier. It enhances the stability and performance of these products.

Table 1: Industrial Uses of 2-(Diethylamino)ethanol

| Application | Description |

|---|---|

| Rust Preventives | Used to inhibit corrosion in metals |

| Surface Active Agents | Improves wetting and spreading |

| Cleaning Agents | Effective in removing contaminants |

2. Polymer Production

As an intermediate in polymer chemistry, this compound is used in producing polyurethane elastomers, which are vital in manufacturing flexible foams, adhesives, and coatings .

Environmental Applications

1. Biodegradability Studies

The environmental impact of 2-(diethylamino)ethanol has been assessed, revealing that it is readily biodegradable. This property is crucial for its use in products that may enter ecosystems .

2. Acid Gas Removal

Morpholine derivatives are employed in processes for removing acid gases from industrial emissions. Their efficiency in capturing CO₂ and other pollutants makes them valuable in environmental protection strategies .

Mechanism of Action

2-(Diethylamino)ethanol acts as a co-solvent in various chemical reactions, enhancing the solubility of reactants and facilitating the formation of quaternary ammonium salts . Morpholine functions as a nucleophile in substitution reactions, attacking electrophilic centers to form new chemical bonds . Octadecanoic acid acts as a surfactant, reducing surface tension and aiding in the emulsification of oils and fats .

Comparison with Similar Compounds

2-(Diethylamino)ethanol

Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol Properties: A colorless liquid with a weak ammonia odor, soluble in water and ethanol. It is chemically stable and acts as a weak base due to its tertiary amine group. Applications:

Octadecanoic Acid (Stearic Acid)

Molecular Formula : C₁₈H₃₆O₂

Molecular Weight : 284.48 g/mol

Properties : A saturated fatty acid with a melting point of 69.3°C. Insoluble in water but soluble in organic solvents.

Applications :

- Cosmetics and Soaps : Used as an emulsifier and thickening agent .

- Industrial Lubricants : Component in metalworking fluids and surfactants .

- Natural Sources : Found in plant extracts (e.g., Ficus hirta, Hypericum ascyron) and insect metabolites .

Comparison with Similar Compounds

2-(Diethylamino)ethanol vs. Other Ethanolamines

| Property | 2-(Diethylamino)ethanol | Ethanolamine (2-Aminoethanol) | 2-(Dimethylamino)ethanol |

|---|---|---|---|

| Molecular Formula | C₆H₁₅NO | C₂H₇NO | C₄H₁₁NO |

| Basicity (pKₐ) | ~9.7 | ~9.5 | ~9.0 |

| Applications | Procaine synthesis, DEAE resins | Gas scrubbing, surfactants | Corrosion inhibition, pH control |

| Toxicity | Moderate (skin/eye irritation) | Moderate (similar) | Lower volatility, reduced toxicity |

Key Differences :

- Structure: 2-(Diethylamino)ethanol has bulkier diethyl groups, enhancing its lipophilicity compared to ethanolamine. This property makes it more effective in ion-exchange chromatography .

- Functionality: Unlike ethanolamine, 2-(Diethylamino)ethanol absorbs CO₂, enabling its use in gas treatment .

Octadecanoic Acid vs. Other Fatty Acids

| Property | Octadecanoic Acid | Hexadecanoic Acid (Palmitic) | 1-Octadecanol |

|---|---|---|---|

| Molecular Formula | C₁₈H₃₆O₂ | C₁₆H₃₂O₂ | C₁₈H₃₈O |

| Melting Point | 69.3°C | 63°C | 58–60°C |

| Solubility | Insoluble in water | Similar | Insoluble in water |

| Applications | Soaps, lubricants | Food additives, cosmetics | Surfactants, emollients |

Key Differences :

- Chain Length vs. Saturation: Octadecanoic acid (C18) has a higher melting point than palmitic acid (C16) due to increased van der Waals forces . Unsaturated analogs like oleic acid (C18:1) have lower melting points due to kinked chains.

- Functional Groups: 1-Octadecanol (an alcohol) lacks the carboxylic acid group, making it less reactive but more suitable as a non-ionic surfactant .

Research Findings

2-(Diethylamino)ethanol in Industrial and Pharmaceutical Contexts

- CO₂ Absorption: Demonstrates moderate CO₂ capture efficiency compared to specialized amines like monoethanolamine (MEA), but its stability makes it suitable for long-term industrial use .

- Drug Synthesis: Critical for procaine production, outperforming simpler ethanolamines in yielding bioactive derivatives .

Limitations

Biological Activity

The compound 2-(Diethylamino)ethanol; morpholine; octadecanoic acid is a complex organic molecule with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in scientific and medical research. The focus will be on the individual components—2-(diethylamino)ethanol, morpholine, and octadecanoic acid—and their combined effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| 2-Diethylaminoethanol | C6H15NO | 115.19 g/mol |

| Morpholine | C4H9NO | 87.12 g/mol |

| Octadecanoic Acid | C18H36O2 | 284.48 g/mol |

| Combined Compound | C28H60N2O4 | 476.78 g/mol |

1. 2-Diethylaminoethanol

2-Diethylaminoethanol is known for its role as a corrosion inhibitor and a potential therapeutic agent. Its biological activity includes:

- Absorption and Distribution : Rapidly absorbed via oral and dermal routes, widely distributed in tissues, primarily excreted unchanged via urine .

- Toxicity : The LD50 in rats is approximately 1320 mg/kg, with reported symptoms including dyspnea and mucous membrane irritation .

- Metabolism : Major metabolites include diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide .

2. Morpholine

Morpholine is a cyclic amine utilized in various industrial applications and has notable biological effects:

- Mechanism of Action : Morpholine derivatives can act as inhibitors of certain enzymes, influencing metabolic pathways.

- Toxicological Profile : Morpholine has shown low acute toxicity but can cause irritation to the respiratory tract and skin upon exposure .

3. Octadecanoic Acid

Also known as stearic acid, octadecanoic acid is a saturated fatty acid with significant biological relevance:

- Biological Roles : It plays a crucial role in cellular membrane structure and function, influencing lipid metabolism and cell signaling pathways.

- Health Implications : While generally recognized as safe, excessive intake may contribute to cardiovascular issues due to its saturated nature.

Study on Toxicity and Metabolism

A study involving the administration of 2-diethylaminoethanol to rats demonstrated that it was rapidly absorbed and metabolized, with significant concentrations found in the liver. The biological half-life was determined to be approximately 19 hours for higher doses .

Research on Morpholine Derivatives

Research has indicated that morpholine derivatives exhibit selective inhibition of certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in drug development .

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Interaction : Both morpholine and diethylaminoethanol can interact with enzymes, modulating their activity which affects metabolic pathways.

- Cell Membrane Interaction : Octadecanoic acid influences membrane fluidity and integrity, impacting cellular signaling and transport processes.

Q & A

Basic Research Questions

Q. How should 2-(Diethylamino)ethanol (DEAE) be safely handled in laboratory settings?

- Methodological Answer : DEAE is a flammable liquid (flash point: 51°C) with acute oral (LD₅₀: 1300 mg/kg in rats) and dermal toxicity (LD₅₀: 1109 mg/kg in rabbits). Use fume hoods for vapor control (vapor pressure: 1.9 hPa at 20°C), and store at 2–30°C in sealed containers. Personal protective equipment (PPE) including gloves and goggles is mandatory due to its corrosive nature (pH 11.5 at 100 g/L in water). Safety protocols should align with OSHA guidelines for flammable liquids (storage class code: 3) .

Q. What is the role of octadecanoic acid in enhancing rhamnolipid biosynthesis?

- Methodological Answer : Octadecanoic acid acts as a β-oxidation precursor in Pseudomonas aeruginosa when co-fed with glucose, doubling rhamnolipid yields. Use stable isotope tracing (e.g., octadecanoic acid-d₃₅) to track deuterium incorporation patterns. GC-MS analysis reveals dual lipid precursor sources: (1) de novo fatty acid synthesis (1 deuterium atom per chain) and (2) β-oxidation (15 deuterium atoms per chain). This approach confirms pathway contributions and optimizes substrate ratios .

Q. How can DEAE be utilized as a catalyst in polymer synthesis?

- Methodological Answer : DEAE serves as a pH stabilizer and catalyst in polyurethane and epoxy resin synthesis. Optimize reaction conditions by maintaining a basic pH (~11.5) to enhance nucleophilic reactivity. Monitor reaction kinetics via FTIR to track amine group participation in cross-linking reactions. Adjust DEAE concentration (typically 0.5–2.0 wt%) to balance catalytic efficiency and side reactions .

Advanced Research Questions

Q. What mechanisms explain DEAE’s enhancement of CO₂ absorption kinetics in amine-based solvents?

- Methodological Answer : DEAE’s tertiary amine structure facilitates carbamate formation, accelerating CO₂ capture in blends with 1,4-butanediamine. Use stopped-flow spectroscopy to measure absorption rates at 298–333 K. Kinetic modeling reveals a second-order dependence on DEAE concentration, with activation energy lowered by 15–20% compared to primary amines. Optimize solvent viscosity and CO₂ loading capacity using Arrhenius plots .

Q. How can isotope tracing resolve contradictions in lipid precursor sourcing during octadecanoic acid metabolism?

- Methodological Answer : Contradictions arise from competing pathways (de novo synthesis vs. β-oxidation). Apply ¹³C-labeled glucose and deuterated octadecanoic acid in tandem. LC-MS/MS quantifies isotopic enrichment in rhamnolipid hydroxyalkanoic acid (HAA) chains. Gene expression assays (qRT-PCR) show 200–600× upregulation of rhlA/B genes, confirming pathway crosstalk. Data normalization to fadA (β-oxidation gene) expression clarifies precursor contributions .

Q. What structural advantages does DEAE-stearate (2-(diethylamino)ethyl octadecanoate) offer in drug delivery systems?

- Methodological Answer : The amphiphilic structure of DEAE-stearate (C₂₄H₄₉NO₂) enables pH-responsive micelle formation. Use dynamic light scattering (DLS) to monitor micelle size (10–50 nm) at physiological pH (7.4) versus acidic tumor microenvironments (pH 6.5). Fluorescence spectroscopy with pyrene probes confirms critical micelle concentrations (CMC) of 0.1–0.5 mM. In vitro assays demonstrate 80–90% drug encapsulation efficiency for hydrophobic agents like paclitaxel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.